molecular formula C19H28N2O B299633 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide

3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide

Cat. No. B299633
M. Wt: 300.4 g/mol
InChI Key: OXNMOVQBTZBJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide, also known as CPP, is a compound that has been widely used in scientific research due to its unique pharmacological properties. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity.

Mechanism of Action

3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as glutamate. By blocking the NMDA receptor, 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide inhibits the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. In addition, 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide has been shown to inhibit the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in pain perception and drug addiction.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide has been shown to impair learning and memory, reduce pain sensitivity, and decrease drug-seeking behavior. 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide in lab experiments is its high selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and study its function. However, one limitation of using 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide has been shown to have some off-target effects, such as inhibition of certain ion channels, which may complicate data interpretation.

Future Directions

There are several future directions for research involving 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide. One area of interest is the role of NMDA receptors in psychiatric disorders, such as schizophrenia and depression. 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide may be a useful tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the development of more selective NMDA receptor antagonists, which may have fewer off-target effects and greater therapeutic potential. Finally, the use of 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide in combination with other drugs or therapies may enhance its therapeutic efficacy in certain conditions.

Synthesis Methods

3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide can be synthesized by reacting cyclohexanone with 3-(1-pyrrolidinyl)aniline in the presence of sodium borohydride. The resulting product is then treated with propanoyl chloride to form 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide. The purity of 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide can be enhanced by recrystallization from ethanol.

Scientific Research Applications

3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide has been used to investigate the role of NMDA receptors in learning and memory, pain perception, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide has also been used to study the mechanisms underlying synaptic plasticity, a process by which the strength of synaptic connections between neurons can be modified in response to activity.

properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-cyclohexyl-N-(3-pyrrolidin-1-ylphenyl)propanamide

InChI

InChI=1S/C19H28N2O/c22-19(12-11-16-7-2-1-3-8-16)20-17-9-6-10-18(15-17)21-13-4-5-14-21/h6,9-10,15-16H,1-5,7-8,11-14H2,(H,20,22)

InChI Key

OXNMOVQBTZBJDM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)N3CCCC3

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3

Origin of Product

United States

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